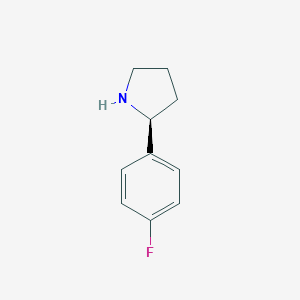

(S)-2-(4-Fluorophenyl)pyrrolidine

Description

Significance of Chiral Heterocyclic Scaffolds in Medicinal Chemistry and Catalysis

Chiral heterocyclic scaffolds are fundamental components in the design and development of new therapeutic agents and catalysts. nih.gov Their three-dimensional structures provide a framework for creating molecules with precise spatial arrangements, which is crucial for selective interactions with biological targets. nih.govnih.gov

The pyrrolidine (B122466) ring, a five-membered nitrogen-containing heterocycle, is a ubiquitous structural motif found in a vast array of bioactive natural products and pharmaceuticals approved by the U.S. Food and Drug Administration (FDA). nih.govresearchgate.netfrontiersin.orgnih.gov Its prevalence is a testament to its favorable physicochemical properties and its ability to serve as a versatile scaffold for creating diverse and complex molecules. nih.govfrontiersin.org The pyrrolidine nucleus is a key component in drugs with a wide range of therapeutic applications, including antiviral, antibacterial, antihypertensive, and anticancer agents. researchgate.netfrontiersin.orgnih.gov

Some examples of FDA-approved drugs containing the pyrrolidine scaffold include:

Antivirals: Telaprevir, Ombitasvir researchgate.net

Antihypertensives: Captopril, Enalapril frontiersin.org

Antibiotics: Clindamycin, Anisomycin researchgate.net

The structural diversity and biological importance of pyrrolidine-containing compounds continue to inspire medicinal chemists to explore this privileged scaffold for the development of new and improved therapies. frontiersin.org

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a critical role in determining the biological activity of a drug. nih.govnih.gov Enantiomers, which are non-superimposable mirror images of a chiral molecule, can exhibit significantly different pharmacological and toxicological profiles. researchgate.netresearchgate.net One enantiomer may be therapeutically active, while the other may be inactive or even cause adverse effects. nih.govresearchgate.net

The precise spatial orientation of functional groups in a chiral molecule is essential for its interaction with biological targets such as enzymes and receptors, which are themselves chiral. nih.gov This "chiral recognition" is a fundamental principle in pharmacology. researchgate.net Therefore, the synthesis of enantiomerically pure compounds is of paramount importance in modern drug discovery to maximize therapeutic efficacy and minimize potential side effects. nih.govresearchgate.net The exploration of stereochemical diversity allows for a more thorough investigation of the pharmacophore space, leading to the identification of more potent and selective drug candidates. nih.gov

Role of Fluorine Substitution in Modulating Physicochemical and Biological Properties of Organic Molecules

The introduction of fluorine atoms into organic molecules is a widely employed strategy in medicinal chemistry to enhance their pharmacological properties. nih.govrsc.org Fluorine's unique characteristics, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's physicochemical and biological profile. tandfonline.comnih.gov

Fluorine substitution can significantly impact a molecule's lipophilicity, which is its ability to dissolve in fats and lipids. wikipedia.orgnih.gov This property is crucial for a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Increased lipophilicity can lead to enhanced cell membrane permeability and, consequently, improved bioavailability. wikipedia.orgnih.gov

Furthermore, the incorporation of fluorine can modulate a molecule's bioactivity. researchgate.net The high electronegativity of fluorine can alter the electron distribution within a molecule, affecting its pKa and its ability to participate in hydrogen bonding and other non-covalent interactions with biological targets. tandfonline.com These modifications can lead to increased binding affinity and potency. nih.govresearchgate.net

The strategic placement of fluorine atoms within a drug candidate is a key aspect of modern drug design. nih.gov Fluorination can be used to block sites of metabolic oxidation, thereby increasing the metabolic stability and prolonging the half-life of a drug. wikipedia.orgnih.gov This can lead to a reduction in the required dose and dosing frequency.

Moreover, the introduction of fluorine can create new interactions with the target protein. researchgate.net The fluorine atom can participate in favorable electrostatic interactions, such as hydrogen bonds and dipole-dipole interactions, with amino acid residues in the binding pocket, leading to enhanced binding affinity and selectivity. researchgate.net The "fluorine scan," a process of systematically replacing hydrogen atoms with fluorine at various positions in a lead compound, is a common practice in drug discovery to optimize its pharmacological properties. acs.org

Overview of (S)-2-(4-Fluorophenyl)pyrrolidine as a Key Chiral Building Block

This compound stands as a prime example of a chiral building block that combines the advantageous features of a pyrrolidine scaffold with the strategic placement of a fluorine atom. This compound has garnered significant attention in synthetic and medicinal chemistry due to its utility in constructing a variety of complex and biologically active molecules.

The application of this compound and related structures extends to their use as organocatalysts in various asymmetric transformations. rsc.org Their ability to induce chirality in the products of these reactions makes them valuable tools for the synthesis of other enantiomerically pure compounds.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(4-fluorophenyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN/c11-9-5-3-8(4-6-9)10-2-1-7-12-10/h3-6,10,12H,1-2,7H2/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDCXMSDSTZZWAX-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80427458 | |

| Record name | (S)-2-(4-Fluorophenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

298690-90-1 | |

| Record name | (S)-2-(4-Fluorophenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for S 2 4 Fluorophenyl Pyrrolidine and Its Analogs

Enantioselective Synthesis Strategies

The creation of a specific stereoisomer is a critical challenge in modern organic synthesis. For (S)-2-(4-Fluorophenyl)pyrrolidine, several enantioselective strategies have been successfully employed to ensure the desired chirality at the C2 position of the pyrrolidine (B122466) ring.

Asymmetric Catalysis for Chiral Pyrrolidine Ring Construction

Asymmetric catalysis stands as a powerful tool for the synthesis of enantiomerically enriched compounds. This approach utilizes a small amount of a chiral catalyst to generate a large quantity of a chiral product. Various catalytic systems have been applied to the synthesis of chiral pyrrolidines.

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a significant area in asymmetric synthesis. For the construction of chiral pyrrolidines, organocatalytic asymmetric Michael additions and intramolecular aza-Michael reactions are particularly relevant. nih.govbeilstein-journals.org

In a notable example, the intramolecular aza-Michael reaction of conjugated amides bearing a pendant α,β-unsaturated ketone moiety has been effectively catalyzed by a (S)-TRIP-derived phosphoric acid. nih.gov This reaction proceeds with high enantioselectivity, affording chiral pyrrolidines in good yields. For instance, the cyclization of an α-fluoroacrylamide derivative using (S)-TRIP-PA as the catalyst in chloroform (B151607) at room temperature resulted in the corresponding fluorinated 4,4-dimethyl pyrrolidine in 86% yield and with an excellent 95% enantiomeric excess (ee). nih.gov This methodology has been extended to a range of substrates, demonstrating its versatility in producing various substituted pyrrolidines with high enantiocontrol. nih.gov

The asymmetric Michael addition of aldehydes or ketones to nitroolefins, catalyzed by novel bifunctional pyrrolidine-based organocatalysts, has also proven to be a highly efficient method. rsc.org These catalysts, derived from (R)-glyceraldehyde, have demonstrated high catalytic efficiency and stereoselectivity, yielding Michael adducts that can be further transformed into chiral pyrrolidines. rsc.orgresearchgate.net In many cases, nearly quantitative yields and high diastereoselectivity (up to 98:2 dr) and enantioselectivity (up to 99% ee) have been achieved. rsc.org

Table 1: Organocatalytic Intramolecular Aza-Michael Reaction

| Catalyst | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| CPA II | Chloroform | Room Temp | 79 | 23 |

| Anthracenyl-derived CPA III | Chloroform | Room Temp | Excellent | 32 |

| (S)-TRIP-derived catalyst IV | Chloroform | Room Temp | 86 | 95 |

| (S)-TRIP-derived catalyst IV | Chloroform | 60 | Good | Good |

| (S)-TRIP-derived catalyst IV | Toluene | Room Temp | Detrimental | Detrimental |

| (S)-TRIP-derived catalyst IV | THF | Room Temp | Detrimental | Detrimental |

| Triflimide V | Chloroform | Room Temp | Good | Decreased |

Data sourced from a study on the enantioselective synthesis of fluorinated indolizidinone derivatives. nih.gov

Transition metal catalysis offers a complementary and powerful approach to the synthesis of chiral pyrrolidines. Asymmetric hydrogenation and allylation reactions are particularly noteworthy in this context.

Iridium-catalyzed asymmetric hydrogenation provides an effective means to produce chiral fluorinated compounds. diva-portal.org For instance, the hydrogenation of fluoroalkenes, with or without an adjacent carbonyl group, has been achieved with high enantioselectivity using Ir-N,P-ligand complexes. diva-portal.org This method is significant as it addresses the common challenge of defluorination, which is often observed in such reactions. diva-portal.org

Palladium-catalyzed asymmetric allylic alkylation is another key strategy. The group of Trost developed an enantioselective trimethylenemethane [3+2] cycloaddition using a chiral phosphoramidite (B1245037) ligand and a palladium source. acs.org This reaction between 3-acetoxy-2-trimethylsilylmethyl-1-propene and various imines produces chiral 4-methylenepyrrolidines in excellent yields and enantioselectivities. acs.org For example, the reaction to form (+)-tert-Butyl (R)-2-(4-methoxyphenyl)-4-methylenepyrrolidine-1-carboxylate proceeded in 93% yield. acs.org

Copper-catalyzed reactions have also been instrumental in the synthesis of chiral pyrrolidines. A notable example is the copper-catalyzed diastereoselective [3+2]-cycloaddition of nitroalkenes with azomethine ylides. researchgate.net This method allows for the synthesis of multifunctionalized pyrrolidines, including novel β-fluoro-β-nitropyrrolidines, in good to excellent yields and with high diastereoselectivity. researchgate.net

Furthermore, copper-catalyzed asymmetric [4+1] cycloadditions of enones with diazo compounds have been developed to produce highly substituted 2,3-dihydrofurans, which can serve as precursors to chiral pyrrolidines. nih.gov These reactions, catalyzed by a Cu/bpy* complex, proceed with good efficiency and stereoselection. nih.gov

Diastereoselective Reductive Cyclization of Imines

Diastereoselective reductive cyclization of imines represents a valuable strategy for synthesizing specific stereoisomers of substituted pyrrolidines. This method often involves the use of a chiral auxiliary to control the stereochemical outcome of the cyclization step.

A key example is the reductive cyclization of a 2-cyanotetrahydropyran derivative to form a non-anomeric spiroacetal, a core structure found in natural products like pectenotoxin (B1142415) 2. nih.gov This strategy utilizes a reductive lithiation that proceeds with high axial selectivity, followed by an intramolecular cyclization that occurs with retention of configuration. nih.gov This approach has been shown to be highly diastereoselective. nih.gov

Another relevant method involves the palladium(II)-catalyzed aerobic oxidative cyclization of alkenes with tethered tert-butanesulfinamides. nih.gov This reaction provides enantiopure 2,5-disubstituted pyrrolidines from readily available starting materials. The use of a chiral tBu-sulfinyl auxiliary directs the stereoselective C-N bond formation, leading to high diastereoselectivity in the cyclization. nih.gov

Decarboxylative (Hetero)arylation of Proline Derivatives

A modern and powerful method for the synthesis of 2-arylpyrrolidines involves the decarboxylative (hetero)arylation of proline. This reaction forges a C(sp³)–C(sp²) bond by coupling an amino acid with an aryl halide.

A significant advancement in this area is the merger of photoredox and nickel catalysis to achieve an asymmetric decarboxylative arylation of α-amino acids. princeton.edu This method uses light, an iridium photocatalyst, and a chiral nickel complex to convert naturally abundant α-amino acids and readily available aryl halides into valuable chiral benzylic amines, which are precursors to or analogs of this compound. princeton.edu For instance, N-Boc-protected phenylalanine has been successfully cross-coupled with various aryl and heteroaryl halides in good yields (47-84%) and high enantioselectivities (90-93% ee). princeton.edu

This protocol has been applied to the synthesis of pharmacologically relevant cores, demonstrating its utility. For example, the coupling of N-Boc-leucine with specific aryl halides produced the desired products in good yield and with excellent enantioselectivity. princeton.edu

Table 2: Decarboxylative Arylation of N-Boc-Phenylalanine

| Aryl Halide | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|

| Substituted Pyridyl Halide 1 | 76 | 92 |

| Substituted Pyridyl Halide 2 | 46 | 88 |

| Aryl Halide 1 | 84 | 93 |

| Aryl Halide 2 | 47 | 90 |

| Phenyl Iodide | 64 | 66 |

Data from a study on enantioselective decarboxylative arylation via merged photoredox and nickel catalysis. princeton.edu

Multi-Step Organic Synthesis Approaches

Multi-step synthesis provides a versatile platform for the construction of complex molecules like this compound from simpler, readily available starting materials. libretexts.org These synthetic routes often involve a sequence of reactions to build the carbon skeleton and introduce the desired functional groups with the correct stereochemistry. youtube.com

A common strategy in the synthesis of pyrrolidine rings involves nucleophilic substitution followed by a cyclization step. For instance, the synthesis of N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide has been achieved through a multi-step sequence involving nucleophilic substitution and ester hydrolysis, with a total yield of 48.8%. aip.org

In the context of forming the pyrrolidine ring itself, intramolecular cyclization of a suitably functionalized linear precursor is a key step. This can be achieved through various methods, including the reaction of primary amines with diols catalyzed by an Iridium complex. organic-chemistry.org Another approach involves the cyclocondensation of enones with aminoacetonitrile (B1212223) to form 3,4-dihydro-2H-pyrrole-2-carbonitriles, which can then be converted to the corresponding pyrroles. nih.gov

The synthesis of 1,5-substituted pyrrolidin-2-ones from donor-acceptor cyclopropanes and anilines or benzylamines exemplifies a nucleophilic ring-opening and subsequent cyclization pathway. nih.gov The reaction of a donor-acceptor cyclopropane (B1198618) with an aniline, induced by nickel perchlorate, followed by refluxing with acetic acid in toluene, efficiently produces the corresponding pyrrolidin-2-one. nih.gov

| Reaction Type | Starting Materials | Key Reagents/Catalysts | Product |

| Nucleophilic Substitution/Hydrolysis | 1-(methoxycarbonyl) cyclopropane-1-carboxylic acid | - | N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide aip.org |

| N-heterocyclization | Primary amines, diols | Cp*Ir complex organic-chemistry.org | Cyclic amines (pyrrolidines) organic-chemistry.org |

| Cyclocondensation/Dehydrocyanation | Enones, aminoacetonitrile hydrochloride | Pyridine (B92270), Microwave irradiation | 2,4-disubstituted pyrroles nih.gov |

| Nucleophilic Ring Opening/Cyclization | Donor-acceptor cyclopropanes, anilines | Ni(ClO4)2·6H2O, Acetic acid | 1,5-substituted pyrrolidin-2-ones nih.gov |

An alternative to building the pyrrolidine ring from acyclic precursors is the functionalization of a pre-existing pyrrolidine scaffold. This approach is particularly useful for introducing substituents at specific positions of the ring.

One notable example is the diastereodivergent synthesis of chiral 4-fluoropyrrolidines. sci-hub.se This method utilizes a Cu(II)-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides and α-fluoro-α,β-unsaturated arylketones. sci-hub.se By employing the same chiral catalyst, (S)-tol-BINAP, and adjusting the reaction conditions, it is possible to obtain two optically pure diastereomers, exo and exo', of the 4-fluoropyrrolidine product. sci-hub.se The reaction demonstrates high yields (up to 97%) and excellent diastereoselectivities (up to 99:1 dr) and enantioselectivities (up to 99% ee). sci-hub.se

Another strategy involves the substitution reactions of 2-phenylsulphonyl-pyrrolidines with carbon nucleophiles, which has been applied to the synthesis of pyrrolidine alkaloids like norruspoline and ruspolinone. colab.ws

Chiral Pool Synthesis Utilizing Natural Chiral Precursors (e.g., L-Proline)

Chiral pool synthesis is a powerful strategy that utilizes naturally occurring chiral molecules as starting materials to impart stereochemistry to the target molecule. youtube.com L-proline, a readily available and inexpensive amino acid, is an ideal chiral precursor for the synthesis of (S)-2-substituted pyrrolidines due to its inherent (S)-stereochemistry at the C2 position.

The synthesis of chiral cis-2,5-disubstituted pyrrolidine organocatalysts has been described, demonstrating the utility of chiral pool-derived scaffolds. rsc.org These catalysts have been successfully applied in the enantioselective Michael addition of nitromethane (B149229) to α,β-unsaturated aldehydes, achieving excellent yields (up to 91%) and high enantioselectivities (up to >99% ee). rsc.org

The general principle involves utilizing the stereocenter of L-proline and chemically modifying the rest of the molecule to achieve the desired target structure, such as this compound. This approach often involves protection of the amine and carboxylic acid functionalities, followed by selective transformations.

Scale-Up and Industrial Production Considerations for Enantiopure Compounds

The transition from laboratory-scale synthesis to industrial production of enantiopure compounds like this compound presents a unique set of challenges. Key considerations include the cost and availability of starting materials, the efficiency and safety of the chemical processes, and the ability to consistently produce the compound with high enantiomeric purity on a large scale.

For multi-step syntheses, optimizing each step for yield, purity, and throughput is crucial. rsc.org This includes minimizing the number of synthetic steps, using cost-effective reagents and catalysts, and developing robust purification methods. rsc.org Solvent selection and the potential for solvent exchange are also critical factors in large-scale operations. rsc.org

The development of catalytic asymmetric methods, such as the "clip-cycle" synthesis and the Cu(II)-catalyzed 1,3-dipolar cycloaddition, is highly advantageous for industrial applications. core.ac.uksci-hub.se Catalytic processes reduce the amount of chiral material required and often lead to more efficient and environmentally friendly syntheses.

Regulatory aspects, such as the classification of the target compound and its intermediates, also play a role in industrial production. For example, the quantity of certain narcotic drugs and psychotropic substances is regulated, which can impact manufacturing and handling procedures. cbn.nic.in

Applications of S 2 4 Fluorophenyl Pyrrolidine in Medicinal Chemistry and Drug Discovery

Scaffold Design and Lead Compound Identification

The process of bringing a new drug to market begins with the identification of a lead compound, a chemical entity that shows promising biological activity and serves as a starting point for optimization. solubilityofthings.comsigmaaldrich.com The design of these initial scaffolds is a critical step in drug discovery.

Pyrrolidine (B122466) as a Versatile Scaffold for Bioactive Compounds

The pyrrolidine ring is considered a "privileged scaffold" in drug design due to several key features. nih.govacs.org Its three-dimensional, non-planar structure, a result of sp³ hybridization, allows for a greater exploration of chemical space compared to flat, aromatic rings. researchgate.netnih.govnih.gov This "pseudorotation" of the ring contributes to the stereochemistry of the molecule, which is crucial for selective binding to biological targets. researchgate.netnih.govnih.gov The presence of up to four stereogenic carbons allows for a high degree of structural diversity, with the potential for up to 16 different stereoisomers. nih.gov This stereochemical complexity enables the design of highly specific and potent drug candidates. Furthermore, the pyrrolidine nucleus is found in 37 drugs approved by the U.S. Food and Drug Administration (FDA), highlighting its importance in pharmaceutical sciences. nih.gov

Design of Novel Therapeutics Based on the (S)-2-(4-Fluorophenyl)pyrrolidine Core

The this compound core has been instrumental in the design of novel therapeutics for a variety of diseases. For instance, derivatives of this scaffold have been investigated as potent inhibitors of dipeptidyl peptidase IV (DPP-4), a target for type 2 diabetes. nih.gov The fluorophenyl group, in particular, has been shown to be a key feature in the design of potent inhibitors. researchgate.net In the field of oncology, spirooxindoles containing a modified this compound ring have been developed as inhibitors of the MDM2-p53 interaction, a promising strategy for cancer treatment. nih.govacs.org

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. nih.gov By systematically modifying different parts of a molecule, medicinal chemists can identify which functional groups are essential for potency and selectivity.

Influence of Substituent Modifications on Biological Activity and Potency

Modifications to the this compound scaffold have a profound impact on biological activity. For example, in the development of DPP-4 inhibitors, the addition of different substituents to the pyrrolidine ring and the fluorophenyl group has been shown to significantly alter inhibitory potency. nih.govbohrium.com One study found that the introduction of longer, more flexible side chains at the C(4) position of the pyrrolidine ring increased activity against gelatinases, enzymes involved in tumor metastasis. nih.gov Another study on isocoumarin (B1212949) analogues revealed that the presence of fluoro groups on the phenyl ring at C-3 enhanced antimetastatic activity. mdpi.com

The table below illustrates the impact of substituent modifications on the inhibitory activity of various pyrrolidine derivatives.

| Compound | Target | Modification | IC50 (nM) |

| Compound 1 | Caspases-3 and -7 | 4,4-difluorinated pyrrolidine | 362 (caspase-3), 178 (caspase-7) researchgate.net |

| Compound 2 | Gelatinase (MMP-2 and -9) | (2S,4S)-4-(3-(3,4-dimethoxyphenyl)acrylamido)-N-hydroxy-1-(3,4,5-trimethoxybenzoyl)pyrrolidine-2-carboxamide | 0.9 nih.gov |

| Compound 3 | c-Met/VEGFR-2 | 2-substituted-4-(2-fluorophenoxy) pyridine (B92270) derivative | 110 (c-Met), 190 (VEGFR-2) nih.gov |

| Compound 4 | MDM2 | Spirooxindole with 3-chloro-2-fluorophenyl substituent | < 1 nih.govacs.org |

| Compound 5 | DPP-IV | Prolyl-fluoropyrrolidine with aryl substituted piperazine | 430 nih.gov |

Stereochemical Effects on Receptor Binding and Biological Profiles

The stereochemistry of the pyrrolidine ring is a critical determinant of its biological activity. researchgate.netnih.govnih.gov Different stereoisomers of a compound can exhibit vastly different binding affinities and pharmacological profiles due to the specific three-dimensional arrangement of atoms required for optimal interaction with a biological target. researchgate.netnih.gov The selective fluorination of the pyrrolidine ring can induce significant conformational changes, impacting the structure and biological roles of the resulting molecules. beilstein-journals.orgbeilstein-journals.org For instance, vicinal difluorination can mitigate the inherent conformational bias of the pyrrolidine ring through stereoelectronic effects. beilstein-journals.orgbeilstein-journals.org This control over conformation is crucial for designing drugs that fit precisely into the binding sites of their target proteins. A study on atypical dopamine (B1211576) transporter (DAT) inhibitors found that specific stereoisomers retained the desired atypical profile, highlighting the importance of stereochemistry in achieving the desired pharmacological effect. nih.govnih.gov

Computational Approaches in SAR Analysis (e.g., Molecular Docking)

Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, are invaluable tools in modern drug discovery. mdpi.com Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the key interactions that drive binding affinity. nih.govmdpi.com This information can guide the design of new analogues with improved potency and selectivity. For example, docking studies of prolyl-fluoropyrrolidine derivatives with the DPP-4 enzyme revealed that the fluoropyrrolidine moiety occupied the S1 pocket, and specific interactions with amino acid residues in the S2 pocket were crucial for inhibitory activity. nih.gov Similarly, computational studies of spiro[pyrrolidin-3,2-oxindoles] as MDM2-p53 inhibitors helped in the design of new compounds with enhanced activity. scispace.com These computational approaches accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest probability of success. mdpi.com

Pharmacological Applications and Target Interactions

The pyrrolidine ring, a five-membered nitrogen heterocycle, is a versatile scaffold in drug discovery, valued for its three-dimensional structure that allows for effective exploration of pharmacophore space. researchgate.net The incorporation of a 4-fluorophenyl substituent at the second position of the pyrrolidine ring, specifically in the (S)-configuration, has been a key strategy in developing potent and selective inhibitors for various pharmacological targets.

The this compound scaffold has been integral to the development of several classes of anticancer agents, targeting key proteins involved in tumor growth and survival. mdpi.comnih.gov

The Murine Double Minute 2 (MDM2) protein is a crucial negative regulator of the p53 tumor suppressor. nih.gov In many cancers where p53 is not mutated, its function is inhibited by direct interaction with MDM2. nih.gov Small-molecule inhibitors that block the MDM2-p53 interaction can reactivate p53, leading to tumor cell cycle arrest and apoptosis. nih.govresearchgate.net

The this compound core is a key component in a class of potent spirooxindole-based MDM2 inhibitors. researchgate.netresearchgate.net Extensive structure-activity relationship (SAR) studies led to the discovery of compound AA-115/APG-115, a highly potent and orally active MDM2 inhibitor that incorporates this pyrrolidine structure. nih.govresearchgate.netresearchgate.net This compound demonstrates a very high binding affinity for MDM2, with a Ki value of less than 1 nM, and exhibits potent cell growth inhibition in human cancer cell lines that have wild-type p53. researchgate.netresearchgate.netnih.gov The effectiveness of AA-115/APG-115, which has advanced to Phase I clinical trials, underscores the importance of the substituted pyrrolidine scaffold in designing powerful MDM2 inhibitors. nih.govresearchgate.netresearchgate.net

Table 1: In Vitro Cellular Activity of MDM2 Inhibitor AA-115/APG-115 in p53 Wild-Type Human Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (nM) |

|---|---|---|

| RS4;11 | Acute Leukemia | 38 |

| LNCaP | Prostate Cancer | 18 |

| HCT-116 | Colon Cancer | 104 |

Data sourced from Aguilar et al. (2017) nih.govresearchgate.net

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the epigenetic regulation of gene expression and are validated targets for cancer therapy. nih.gov Prohibitins (PHBs) are multifunctional proteins implicated in various cellular processes, including cell proliferation and apoptosis. While pyrrolidine-containing compounds have been investigated as HDAC inhibitors, the scientific literature reviewed did not provide specific examples of this compound itself being a component of dual inhibitors that target both HDAC and Prohibitin 2 (PHB2). The development of dual inhibitors targeting multiple cancer-related pathways is an active area of research, but a direct role for this specific scaffold in dual HDAC/PHB2 inhibition is not established in the available sources.

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. Their overexpression is linked to cancer invasion and metastasis, making them important therapeutic targets. nih.gov The pyrrolidine ring has proven to be an excellent scaffold for designing potent and selective MMP inhibitors. nih.gov

Research has shown that incorporating a 4-fluorophenyl substitution on inhibitor side chains is favorable for activity against MMP-2. This substitution can lead to higher selectivity and inhibitory effects. While specific compounds based on the this compound structure were not detailed with IC₅₀ values in the reviewed literature, related pyrrolidinone-based structures have been developed. For instance, a potent MMP-13 inhibitor, 3-(4-(4-fluorophenyloxy)phenyl)-2-oxopyrrolidine-4-hydroxamic acid, highlights the utility of the fluorophenyl group in achieving high affinity for the enzyme's active site. This confirms the value of the fluorinated phenyl moiety attached to a pyrrolidine-like core in the design of effective MMP inhibitors.

The pyrrolidine scaffold is a common feature in compounds developed for their antimicrobial and antifungal properties. researchgate.netmdpi.com Its derivatives have been explored for activity against a wide range of pathogens. nih.gov

Bacterial DNA gyrase and topoisomerase IV are essential type II topoisomerase enzymes that control DNA topology and are validated targets for antibacterial drugs. mdpi.com Inhibiting these enzymes disrupts DNA replication and repair, leading to bacterial cell death. mdpi.com

The this compound moiety is related to scaffolds used in the development of novel inhibitors for these enzymes. Research into hybridized pyrrolidine compounds has yielded potent inhibitors of both DNA gyrase and topoisomerase IV. A series of 1,2,4-oxadiazole/pyrrolidine hybrids demonstrated significant inhibitory activity against E. coli DNA gyrase, with some compounds showing potency comparable to the established inhibitor novobiocin.

Table 2: Inhibitory Activity of 1,2,4-Oxadiazole Pyrrolidine Derivatives Against E. coli DNA Gyrase

| Compound | IC₅₀ (nM) |

|---|---|

| 16 | 180 |

| 17 | 210 |

| Novobiocin (Reference) | 170 |

Data sourced from Frejat et al. (2022)

These findings indicate that the pyrrolidine ring is a valuable structural element for creating new classes of antibacterial agents that function through the dual inhibition of DNA gyrase and topoisomerase IV.

Neuropharmacological Agents

The this compound core has been a key structural element in the design of various neuropharmacological agents targeting a range of central nervous system (CNS) disorders.

GABA-A Receptor Positive Allosteric Modulators

Gamma-aminobutyric acid type A (GABA-A) receptors are the primary inhibitory neurotransmitter receptors in the central nervous system and are the target for many clinically important drugs, including sedatives, anxiolytics, and anesthetics. nih.govwikipedia.orgnih.gov Positive allosteric modulators (PAMs) of GABA-A receptors enhance the effect of GABA, leading to increased neuronal inhibition. wikipedia.org While specific examples of this compound derivatives as GABA-A PAMs are not detailed in the provided search results, the broader class of pyrrolidine derivatives has been explored for their modulatory effects on these receptors. The development of subtype-selective GABA-A receptor modulators is an active area of research, aiming to produce drugs with improved side-effect profiles. iu.edu

Central Nervous System (CNS) Diseases (e.g., Alzheimer's Disease)

Alzheimer's disease (AD) is a multifactorial neurodegenerative disorder, making multi-target-directed ligands (MTDLs) a promising therapeutic strategy. mdpi.com Pyrrolidine derivatives have been investigated for their potential to address multiple pathological aspects of AD. For instance, N-substituted pyrrolidine derivatives have been synthesized that inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that break down the neurotransmitter acetylcholine. mdpi.com A notable example, compound (S)-35, demonstrated significant BuChE inhibitory activity. mdpi.com Furthermore, some of these derivatives also exhibit antioxidant properties and good blood-brain barrier permeability, which are desirable characteristics for CNS drugs. mdpi.com The development of such multi-functional compounds is a key focus in the search for effective AD treatments. mdpi.comnih.govnih.gov

NMDA Receptor Antagonists

The N-methyl-D-aspartate (NMDA) receptor plays a crucial role in excitatory neurotransmission in the brain. nih.gov Overactivation of this receptor can lead to excitotoxicity, a process implicated in various neurodegenerative diseases. nih.govwikipedia.org Consequently, NMDA receptor antagonists are being explored as potential neuroprotective agents. nih.govwikipedia.orgiipseries.org Research has led to the development of pyrrolidine-based compounds that act as NMDA receptor antagonists. For example, a series of 5-arylidene-pyrrolidine-2,3,4-trione 3-oximes have been synthesized and shown to have a binding affinity for the glycine (B1666218) site of the NMDA receptor. nih.gov One particular oxime derivative demonstrated high potency as a glycine antagonist. nih.gov The design of selective NMDA receptor antagonists remains a significant goal in developing treatments for neurological disorders with a better safety profile. nih.gov

Anti-inflammatory and Analgesic Properties

The pyrrolidine core is found in various compounds exhibiting anti-inflammatory and analgesic activities. nih.govnih.gov

Derivatives of 4-hydroxy-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylic acid containing a pyrrolidine moiety have demonstrated significant analgesic properties in animal models, in some cases exceeding the activity of established non-steroidal anti-inflammatory drugs (NSAIDs). mdpi.com The anti-inflammatory potential of pyrrolidine derivatives is also being explored through the targeting of enzymes like formyl peptide receptor 2 (FPR2), which is involved in the resolution of inflammation. nih.gov Additionally, some pyrrole (B145914) and fused pyrrole compounds have shown bioactivity against inflammatory mediators. mdpi.com The analgesic effects of certain peptides are also a subject of study. mdpi.com

Data Tables

Table 1: Investigated Pyrrolidine Derivatives and their Biological Activities

| Compound Class | Target | Biological Activity | Reference |

| Pyrrolidine-2,3-diones | S. aureus biofilms | Anti-biofilm | nih.gov |

| N-substituted pyrrolidines | Butyrylcholinesterase (BuChE) | Enzyme Inhibition | mdpi.com |

| 5-Arylidene-pyrrolidine-2,3,4-trione 3-oximes | NMDA Receptor (glycine site) | Antagonist | nih.gov |

| 2-Cyano-4-fluoro-1-thiovalylpyrrolidines | Dipeptidyl Peptidase-IV (DPP-IV) | Inhibition | nih.gov |

| Pyrrolidine-based chalcones | α-Amylase and α-Glucosidase | Dual Inhibition | nih.gov |

| 4-Hydroxy-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxamides | Not specified | Analgesic | mdpi.com |

Anticonvulsant Properties

The pyrrolidine-2,5-dione ring is a well-established pharmacophore in the development of anticonvulsant agents, with ethosuximide (B1671622) being a notable example used in the treatment of absence seizures. mdpi.com Research into new anticonvulsant compounds has explored hybrid molecules that incorporate the pyrrolidine-2,5-dione scaffold with other potentially active moieties.

One area of investigation has focused on derivatives of 3-(3-methylthiophen-2-yl)pyrrolidine-2,5-dione. mdpi.com Within this series, compounds with a linker between the pyrrolidine-2,5-dione ring and a cyclic amine moiety have shown promising activity. Specifically, compounds with a two or three-methylene carbon linker were generally more active than those with an acetamide (B32628) linker. mdpi.com The nature of the substituent on the 1-phenylpiperazine (B188723) fragment also played a crucial role in determining anticonvulsant activity. mdpi.com For instance, the compound (R,S)-1-(3-(4-(4-Fluorophenyl)piperazin-1-yl)propyl)-3-(3-methylthiophen-2-yl)pyrrolidine-2,5-dione hydrochloride demonstrated activity in preclinical models. mdpi.com

Further studies on 3-(chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives have also highlighted the potential of incorporating a 4-fluorophenylpiperazine group. nih.gov The compound 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione (6) exhibited significant anticonvulsant activity in both the maximal electroshock (MES) and the 6 Hz seizure tests. nih.gov In the MES test, it showed an ED₅₀ of 68.30 mg/kg, and in the 6 Hz test, the ED₅₀ was 28.20 mg/kg, indicating potent protection against seizures. nih.gov This activity is thought to be mediated through interaction with neuronal voltage-sensitive sodium (site 2) and L-type calcium channels. nih.gov

These findings underscore the importance of the 4-fluorophenylpiperazine moiety in conjunction with a pyrrolidine-based core for achieving significant anticonvulsant effects.

Table 1: Anticonvulsant Activity of Selected Pyrrolidine Derivatives

| Compound | Test Model | Activity |

|---|---|---|

| 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione (6) | MES test | ED₅₀: 68.30 mg/kg nih.gov |

| 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione (6) | 6 Hz test (32 mA) | ED₅₀: 28.20 mg/kg nih.gov |

Cholinesterase and Carbonic Anhydrase Inhibition

The inhibition of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a key therapeutic strategy for managing Alzheimer's disease. researchgate.netnih.gov Similarly, carbonic anhydrase (CA) inhibitors are utilized in the treatment of various conditions, including glaucoma and epilepsy. nih.govnih.gov

Research into novel inhibitors has explored the potential of pyrrolidine-containing structures. For instance, a series of new dispiro pyrrolidine derivatives were synthesized and evaluated for their cholinesterase inhibitory activity. researchgate.net The results indicated that these compounds generally exhibited better inhibitory activity against BChE compared to AChE. researchgate.net Specifically, compound 7b from this series was identified as a potential new BChE inhibitor with an IC₅₀ of 12.78 ± 1.52 μM. researchgate.net Kinetic studies suggested a mixed-mode of inhibition for this compound. researchgate.net

In the realm of carbonic anhydrase inhibition, fluorinated phenylsulfamates have been investigated. These compounds showed strong inhibitory activity and selectivity for the tumor-associated isoforms CA IX and XII over the cytosolic isoforms I and II. nih.gov This highlights the potential advantage of incorporating fluorine into molecules designed to target specific CA isozymes. While direct studies on this compound are not extensively documented in this context, the demonstrated activity of other fluorinated and pyrrolidine-containing compounds suggests that this scaffold could be a valuable starting point for the design of novel cholinesterase and carbonic anhydrase inhibitors.

Table 2: Inhibitory Activity of a Dispiro Pyrrolidine Derivative

| Compound | Target Enzyme | Inhibitory Concentration (IC₅₀) |

|---|---|---|

| Compound 7b | Butyrylcholinesterase (BChE) | 12.78 ± 1.52 μM researchgate.net |

Selective Androgen Receptor Modulators (SARMs)

Selective Androgen Receptor Modulators (SARMs) are a class of therapeutic compounds that exhibit tissue-selective activation of the androgen receptor. nih.gov This property makes them attractive candidates for the treatment of various conditions, such as muscle wasting and osteoporosis, with potentially fewer side effects than traditional anabolic steroids.

The pyrrolidine scaffold has been explored in the design of novel SARMs. nih.gov In an effort to improve the pharmacokinetic profile of previously reported 1-(4-cyano-1-naphthyl)-2,3-disubstituted pyrrolidine derivatives, researchers introduced a methyl group at the C-3 position of the pyrrolidine ring. nih.gov This modification was intended to prevent metabolic instability due to its steric hindrance. nih.gov This led to the development of 4-(pyrrolidin-1-yl)benzonitrile (B86329) derivatives as selective androgen receptor modulators. nih.gov

While specific research on this compound as a SARM is not widely published, the successful use of the pyrrolidine scaffold in other SARM candidates suggests that derivatives of this compound could be promising candidates for further investigation in this therapeutic area.

CXCR4 Chemokine Receptor Antagonists

The chemokine receptor CXCR4 plays a crucial role in a variety of physiological and pathological processes, including HIV infection, inflammation, autoimmune diseases, and cancer metastasis. ebi.ac.ukfrontiersin.orgnih.gov Consequently, the development of CXCR4 antagonists is a significant area of research in medicinal chemistry.

The pyrrolidine scaffold has emerged as a promising framework for the design of novel CXCR4 antagonists. ebi.ac.ukfrontiersin.orgnih.gov A study focused on the design, synthesis, and evaluation of pyrrolidine-based CXCR4 antagonists led to the identification of several potent compounds. nih.gov One notable compound, referred to as compound 46 , which incorporates a pyrrolidine ring, demonstrated a strong binding affinity to the CXCR4 receptor with an IC₅₀ of 79 nM in a competitive displacement assay. frontiersin.orgnih.gov Furthermore, this compound was effective at inhibiting CXCL12-induced cytosolic calcium flux with an IC₅₀ of 0.25 nM. frontiersin.orgnih.gov

In a transwell invasion assay, compound 46 was also shown to significantly reduce cell migration mediated by the CXCL12/CXCR4 signaling pathway. nih.gov The compound exhibited favorable physicochemical properties and a good in vitro safety profile, including low inhibition of the hERG channel and minimal inhibition of CYP isozymes. nih.gov Importantly, it also showed improved metabolic stability in human and rat liver microsomes and demonstrated significant efficacy in a mouse model of cancer metastasis. nih.gov These findings highlight the potential of pyrrolidine-based compounds as leads for the development of clinically viable CXCR4 antagonists. nih.gov

Table 3: Activity of a Pyrrolidine-Based CXCR4 Antagonist (Compound 46)

| Parameter | Value |

|---|---|

| CXCR4 Binding Affinity (IC₅₀) | 79 nM frontiersin.orgnih.gov |

| Inhibition of CXCL12-induced Calcium Flux (IC₅₀) | 0.25 nM frontiersin.orgnih.gov |

Advanced Research Directions and Future Perspectives

Development of Novel Derivatives and Hybrid Molecules

The core structure of (S)-2-(4-fluorophenyl)pyrrolidine serves as a versatile template for the synthesis of novel derivatives and hybrid molecules with enhanced or new therapeutic activities. One notable area of research has been the design of spirooxindoles as potent inhibitors of the MDM2-p53 protein-protein interaction, a key target in cancer therapy. nih.govacs.org By incorporating the pyrrolidine (B122466) core into a more complex spirocyclic system, researchers have developed compounds with high affinity for MDM2. nih.govacs.org

An extensive structure-activity relationship (SAR) study of spirooxindole-based MDM2 inhibitors led to the discovery of compound AA-115/APG-115 . nih.gov This compound, which features a modified pyrrolidine ring system, demonstrates high potency and favorable pharmacokinetic properties. nih.gov The development of such derivatives highlights a strategy to overcome stability issues found in earlier analogues, leading to compounds with improved therapeutic potential. nih.govacs.org

Another approach involves creating hybrid molecules by combining the this compound scaffold with other pharmacologically active moieties. For instance, research into dual c-Met/VEGFR-2 inhibitors has led to the synthesis of 2-substituted-4-(2-fluorophenoxy) pyridine (B92270) derivatives bearing pyrazolone (B3327878) and triazole moieties. nih.gov While not direct derivatives, this research showcases the strategy of combining heterocyclic systems to target multiple receptor tyrosine kinases involved in cancer progression. nih.gov

Exploration of Additional Biological Targets and Mechanisms of Action

Beyond its established applications, the this compound scaffold is being investigated for its potential to interact with a wider range of biological targets. A significant area of exploration is its role in inhibiting the MDM2-p53 interaction. nih.govacs.org Small-molecule inhibitors that block this interaction can restore the tumor-suppressing function of p53, offering a promising avenue for cancer treatment. nih.govacs.org The discovery of potent spirooxindole-based inhibitors containing a pyrrolidine core underscores the potential of this chemical class to modulate this critical cellular pathway. nih.gov

Furthermore, pyrrolidine derivatives have been identified as potential inhibitors of dipeptidyl peptidase IV (DPP-4), an enzyme involved in glucose metabolism. nih.gov Inhibition of DPP-4 is a validated strategy for the treatment of type 2 diabetes. researchgate.net Computational studies have been employed to design and screen novel pyrrolidine-based DPP-4 inhibitors, suggesting that the this compound scaffold could be adapted to target this enzyme. nih.govresearchgate.net

The exploration of additional targets is not limited to cancer and diabetes. The versatility of the pyrrolidine ring and the influence of the fluorophenyl group suggest that derivatives could be designed to interact with a variety of other enzymes and receptors. cymitquimica.com Future research will likely focus on screening libraries of this compound derivatives against a broad panel of biological targets to uncover new therapeutic opportunities.

Computational Drug Design and In Silico Screening

Computational methods are playing an increasingly crucial role in the discovery and optimization of drugs derived from the this compound scaffold. scienceopen.com Techniques such as quantitative structure-activity relationship (QSAR), comparative molecular field analysis (CoMFA), and comparative molecular similarity indices analysis (CoMSIA) are being used to understand the relationship between the chemical structure of pyrrolidine derivatives and their biological activity. nih.gov

For example, in the context of DPP-4 inhibitors, CoMFA and CoMSIA models have been developed to identify the key structural features that determine inhibitory potency. nih.gov These models provide insights into the steric, electrostatic, hydrophobic, and hydrogen-bonding interactions that are critical for binding to the target enzyme. nih.gov Such information is invaluable for the rational design of new, more potent inhibitors. nih.govresearchgate.net

In addition to QSAR methods, molecular docking simulations are used to predict the binding mode of this compound derivatives to their biological targets. nih.govnih.gov These simulations provide a three-dimensional representation of the ligand-receptor complex, allowing researchers to visualize the key interactions and to design modifications that can enhance binding affinity. nih.gov Virtual screening of large compound libraries using these computational tools can accelerate the identification of promising lead compounds for further development. scienceopen.comclick2drug.org

Combinatorial Chemistry and Library Synthesis for Drug Discovery

Combinatorial chemistry provides a powerful platform for the rapid synthesis of large and diverse libraries of compounds based on the this compound scaffold. umb.edu This approach allows for the systematic exploration of the chemical space around the core structure, facilitating the identification of compounds with optimized properties. nih.gov

One innovative technique is encoded combinatorial chemistry, where each compound in a library is associated with a unique chemical tag that encodes its synthetic history. nih.gov This allows for the rapid deconvolution of the structures of active compounds identified in high-throughput screening assays. nih.gov A combinatorial library of mercaptoacyl pyrrolidines has been successfully synthesized and screened for angiotensin-converting enzyme (ACE) inhibitory activity using this method. nih.gov

The synthesis of these libraries is often performed on a solid support, which simplifies the purification process and allows for the use of excess reagents to drive reactions to completion. umb.edunih.gov The development of parallel synthesis tools further enhances the efficiency of library creation, enabling the simultaneous synthesis of multiple compounds in a structured format. youtube.com These technologies are instrumental in generating the large numbers of diverse molecules needed for modern drug discovery campaigns. umb.edu

Translational Research and Clinical Development Potential

The therapeutic potential of compounds derived from the this compound scaffold is being actively explored in translational research, with some derivatives advancing into clinical development. A prime example is the MDM2 inhibitor AA-115/APG-115 , which emerged from extensive structure-activity relationship studies of spirooxindoles containing a pyrrolidine core. nih.govacs.org This compound has demonstrated high potency and efficacy in preclinical models and has entered Phase I clinical trials for the treatment of cancer. nih.govacs.org

The successful progression of AA-115/APG-115 to the clinical stage highlights the potential of this class of compounds to be developed into effective therapies. The ability of this molecule to achieve complete and long-lasting tumor regression in in vivo models provides a strong rationale for its further investigation in human patients. nih.gov

The journey of a compound from the laboratory to the clinic is a long and complex process that involves rigorous preclinical testing and carefully designed clinical trials. The advancement of pyrrolidine-based compounds like AA-115/APG-115 serves as a testament to the potential of this chemical scaffold and provides valuable insights for the future development of other derivatives targeting different diseases.

Sustainable Synthesis and Green Chemistry Approaches

In line with the growing emphasis on environmental responsibility in the pharmaceutical industry, there is a significant push towards the development of sustainable and green synthetic methods for producing this compound and its derivatives. unife.itrsc.org The principles of green chemistry aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency in chemical processes. researchgate.netmdpi.com

One area of focus is the use of greener solvents and catalysts. mdpi.com Researchers are exploring the use of water, ionic liquids, and other environmentally benign solvents to replace traditional volatile organic solvents. mdpi.com Additionally, the development of recyclable catalysts can significantly reduce the environmental impact of chemical synthesis. researchgate.net

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing (S)-2-(4-fluorophenyl)pyrrolidine derivatives, and how can stereochemical purity be ensured?

- Methodology : Utilize palladium-catalyzed cross-coupling reactions or nucleophilic substitution to introduce the 4-fluorophenyl group. For stereochemical control, employ chiral catalysts (e.g., Sharpless epoxidation derivatives) or chiral auxiliaries during pyrrolidine ring formation. Verify enantiomeric purity via chiral HPLC or X-ray crystallography .

- Data : In related fluorophenyl-pyrrolidine derivatives, enantiomeric excess (ee) >98% was achieved using asymmetric hydrogenation .

Q. How can the structural and electronic properties of this compound be characterized experimentally?

- Methodology :

- Spectroscopy : Use H/C NMR to confirm substituent positions (e.g., δ~7.0–7.5 ppm for fluorophenyl protons) .

- Crystallography : X-ray diffraction reveals bond angles, torsion angles, and intermolecular interactions (e.g., C–F···π stacking in fluorophenyl derivatives) .

- Computational Analysis : DFT calculations (e.g., B3LYP/6-311+G(d,p)) predict charge distribution and frontier molecular orbitals .

Q. What safety protocols are critical during the synthesis and handling of fluorophenyl-pyrrolidine derivatives?

- Guidelines :

- Use fume hoods and PPE (gloves, goggles) to avoid inhalation/contact with intermediates like chloromethylpyridines (toxicity: H301, H311) .

- Store under inert gas (N) to prevent oxidation of the pyrrolidine ring .

Advanced Research Questions

Q. How does the 4-fluorophenyl substituent influence the biological activity of pyrrolidine derivatives in cancer therapeutics?

- Mechanistic Insights : The electron-withdrawing fluorine enhances binding to kinase targets (e.g., Plk1) by stabilizing electrostatic interactions. In QSAR models, fluorophenyl derivatives showed higher anti-proliferative activity (IC <5 µM) against MCF-7 cells compared to non-fluorinated analogs .

- Experimental Design : Synthesize analogs with varying substituents (e.g., Cl, Br) on the phenyl ring and compare docking scores (AutoDock Vina) and cytotoxicity (MTT assays) .

Q. What computational approaches optimize this compound derivatives for improved pharmacokinetics?

- Methodology :

- QSAR Modeling : Use descriptors like logP, polar surface area (PSA), and H-bond donors/acceptors to predict absorption (e.g., Lipinski’s Rule of Five) .

- Molecular Dynamics (MD) : Simulate ligand-receptor binding stability (e.g., Plk1 ATP-binding pocket) over 100 ns trajectories to prioritize derivatives with low RMSD (<2 Å) .

Q. How do stereochemical variations (e.g., S vs. R configuration) affect the antiviral activity of fluorophenyl-pyrrolidine compounds?

- Findings : The (S)-enantiomer of 2-(4-fluorophenyl)pyrrolidine derivatives exhibited 10-fold higher inhibition of viral proteases (e.g., SARS-CoV-2 M) due to better steric fit in the catalytic pocket. Enantiomers were differentiated via circular dichroism (CD) spectroscopy .

Q. What strategies mitigate metabolic instability in fluorophenyl-pyrrolidine-based drug candidates?

- Solutions :

- Prodrug Design : Introduce ester or amide prodrug moieties (e.g., acetylated pyrrolidine) to reduce first-pass metabolism. Hydrolysis studies in human plasma confirm sustained release (>80% parent compound after 24h) .

- Isotope Labeling : Use F NMR or Ga-radiolabeling to track metabolic pathways in vivo .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.